

# Application Notes: Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

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## Compound of Interest

Compound Name: 4-Ethyl-5-fluoro-6-hydroxypyrimidine

Cat. No.: B125648

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These notes provide a summary of synthetic strategies for **4-Ethyl-5-fluoro-6-hydroxypyrimidine**, a key intermediate in the preparation of the broad-spectrum antifungal agent, Voriconazole[1][2]. The information is intended for researchers, scientists, and drug development professionals. All procedures discussed are derived from published literature and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions in place.

## Introduction

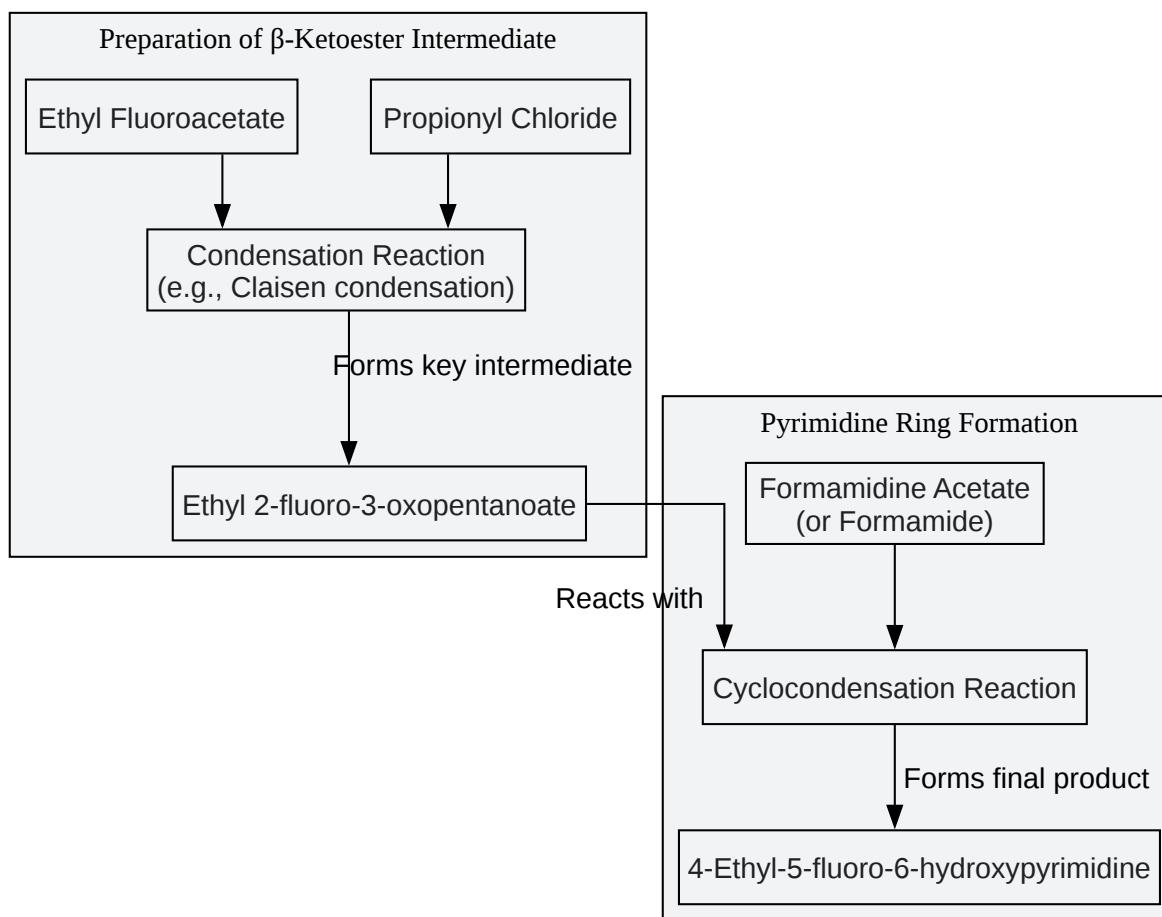
**4-Ethyl-5-fluoro-6-hydroxypyrimidine** (CAS No: 137234-87-8) is a critical building block in the synthesis of Voriconazole[1][3]. Its structure incorporates the necessary ethyl and fluoro groups, which are key pharmacophores in the final active pharmaceutical ingredient. The synthesis of this intermediate is a crucial step, and various methods have been developed to improve yield, reduce cost, and enhance process safety for industrial production[2]. The primary synthetic approach involves the cyclization of a  $\beta$ -ketoester derivative with a source of formamide or a similar reagent.

## General Synthetic Principles

The construction of the pyrimidine ring system typically involves a condensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a compound containing an N-C-N fragment, such as an amidine. In the case of **4-Ethyl-5-fluoro-6-hydroxypyrimidine**, a

common strategy is the reaction of an ethyl  $\alpha$ -fluoroacetoacetate derivative with formamide or a related reagent[3][4].

The logical workflow for one common synthetic route is outlined below.



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Caption: General workflow for pyrimidine synthesis.

## Experimental Protocols Overview

The following sections describe the general methodologies found in the chemical literature, such as in patent filings, for the key transformations.

## Preparation of Ethyl 2-fluoro-3-oxopentanoate

This key intermediate is typically synthesized via a condensation reaction.

- Principle: A Claisen-type condensation between an  $\alpha$ -fluoro ester (e.g., ethyl fluoroacetate) and an acyl chloride (e.g., propionyl chloride) in the presence of a strong base.
- Reagents:
  - Ethyl fluoroacetate
  - Propionyl chloride
  - Base (e.g., sodium hydride, sodium methoxide)
  - Aprotic solvent (e.g., isopropyl ether, tetrahydrofuran)[1][2]
- Methodology: The reaction is conducted under anhydrous conditions and an inert atmosphere ( $N_2$ ). The base is suspended in the solvent and cooled. The ethyl fluoroacetate is added, followed by the slow addition of propionyl chloride while maintaining a low temperature (e.g., 0-5°C) to control the reaction's exothermicity[1][2]. After the reaction is complete, it is quenched with water and neutralized. The organic product is then extracted and purified.

## Synthesis of 4-Ethyl-5-fluoro-6-hydroxypyrimidine

The final product is formed through a cyclocondensation reaction.

- Principle: The  $\beta$ -ketoester intermediate (Ethyl 2-fluoro-3-oxopentanoate) is reacted with a formylating agent like formamidine or formamide in the presence of a base to form the pyrimidine ring.
- Reagents:
  - Ethyl 2-fluoro-3-oxopentanoate

- Formamidine acetate (or formamide)
- Base (e.g., sodium methoxide)
- Solvent (e.g., methanol)[\[1\]](#)[\[3\]](#)
- Methodology: The base is dissolved in the solvent, and the  $\beta$ -ketoester is added. The formamidine salt is then introduced, and the mixture is stirred, often at room temperature or with gentle heating, for an extended period (e.g., 24 hours) to ensure complete cyclization[\[1\]](#). The reaction pH is then adjusted towards neutral with an acid (e.g., acetic acid) to precipitate the product, which can be collected by filtration and purified.

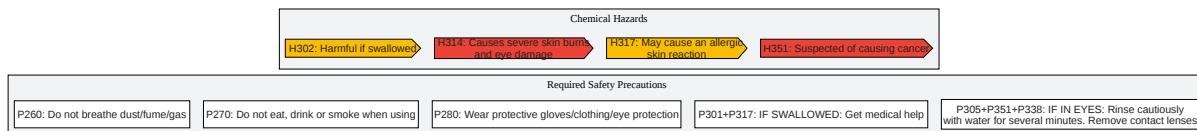
## Data Summary

The following table summarizes the key chemical properties of the target compound.

Property	Value	Source(s)
CAS Number	137234-87-8	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> FN <sub>2</sub> O	<a href="#">[7]</a>
Molecular Weight	142.13 g/mol	<a href="#">[7]</a>
Appearance	White or off-white solid/powder	<a href="#">[7]</a> <a href="#">[8]</a>
Boiling Point	180.7 °C at 760 mmHg	<a href="#">[8]</a>
Density	1.302 g/cm <sup>3</sup>	<a href="#">[8]</a>

## Safety and Hazard Information

It is critical to handle all chemicals involved in this synthesis with extreme care, using appropriate personal protective equipment (PPE) and engineering controls (e.g., a chemical fume hood).



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Caption: Key GHS hazard and precautionary statements.

- Hazards: **4-Ethyl-5-fluoro-6-hydroxypyrimidine** is classified as harmful if swallowed and causes severe skin burns and eye damage[9]. It may also cause an allergic skin reaction, is suspected of causing cancer, and may damage fertility or the unborn child[9][10].
- Handling: Handle in a well-ventilated area, preferably a chemical fume hood[9][11]. Avoid creating dust. Wear suitable protective clothing, including gloves and safety goggles[11]. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong acids[9][11].

Disclaimer: This document provides a summary of published chemical synthesis strategies and is for informational and educational purposes only. It is not a substitute for a validated, process-specific protocol. The synthesis of chemical compounds should only be attempted by qualified professionals in appropriate laboratory facilities.

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